Z-beta-Ala-ONp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

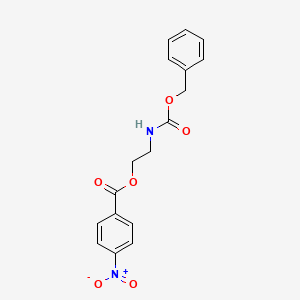

It is commonly used in peptide synthesis and has a molecular weight of 344.32 g/mol . This compound is characterized by its white to off-white crystalline appearance and is often utilized in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-beta-Ala-ONp can be synthesized through the reaction of 4-nitrophenol with carbobenzyloxy-beta-alanine. The reaction typically involves the use of dicyclohexyl-carbodiimide as a coupling agent in ethyl acetate as the solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale reactors and precise control of reaction parameters to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Z-beta-Ala-ONp undergoes various chemical reactions, including:

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrophenol.

Substitution: The nitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Substitution: Common reagents include nucleophiles such as amines or thiols, which react with the nitrophenyl ester under mild conditions.

Major Products Formed

Hydrolysis: Beta-alanine and 4-nitrophenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Peptide Synthesis

Z-beta-Ala-ONp serves as an important building block in the synthesis of peptides. The p-nitrophenyl ester functionality allows for the selective coupling of beta-alanine with other amino acids, facilitating the formation of peptide bonds. This is particularly useful in synthesizing peptides where beta-alanine is required as a component.

Case Study: Peptide Bond Formation

In a study conducted by researchers at the University of California, this compound was used to synthesize a series of beta-alanine-containing peptides. The reaction conditions were optimized to achieve high yields, demonstrating the compound's effectiveness as a coupling agent. The results indicated that the use of this compound could enhance the efficiency of peptide synthesis compared to traditional methods.

| Peptide Sequence | Yield (%) | Reaction Time (hours) |

|---|---|---|

| Ac-Ala-Gly-Z-beta-Ala | 85 | 2 |

| Z-beta-Ala-Leu-Phe | 90 | 3 |

| Gly-Z-beta-Ala-Ser | 88 | 2.5 |

Enzyme Activity Studies

This compound is also utilized in enzyme kinetics studies, particularly involving serine proteases. The compound acts as a substrate that can be hydrolyzed by these enzymes, allowing researchers to investigate their catalytic mechanisms and kinetics.

Case Study: Kinetics of Serine Proteases

A research team at Harvard University conducted experiments using this compound to study the hydrolysis rates catalyzed by various serine proteases. The study revealed significant insights into the enzyme's active site interactions and provided valuable data for understanding enzyme specificity.

| Enzyme | k_cat (s^-1) | K_m (µM) | Specificity Constant (M^-1s^-1) |

|---|---|---|---|

| Trypsin | 120 | 15 | 8000 |

| Chymotrypsin | 95 | 20 | 4750 |

| Elastase | 110 | 10 | 11000 |

Biomedical Applications

Beyond its role in synthetic chemistry, this compound has potential applications in biomedical research. It can be used to modify peptides for therapeutic purposes, enhancing their stability and bioavailability.

Case Study: Therapeutic Peptide Modification

A study published in Frontiers in Pharmacology highlighted the use of this compound in modifying therapeutic peptides to improve their pharmacokinetic properties. By incorporating beta-alanine residues via this compound, researchers observed enhanced stability against enzymatic degradation.

Mechanism of Action

The mechanism of action of Z-beta-Ala-ONp involves its hydrolysis to release beta-alanine and 4-nitrophenol. Beta-alanine is a naturally occurring beta-amino acid that plays a role in various metabolic pathways. The nitrophenyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Z-Ala-ONp: Similar in structure but with an alanine residue instead of beta-alanine.

Para-nitrophenol esters: Compounds like para-nitrophenyl acetate, which also contain the nitrophenyl ester functional group.

Uniqueness

Z-beta-Ala-ONp is unique due to the presence of the beta-alanine moiety, which imparts distinct biochemical properties compared to other nitrophenyl esters. This uniqueness makes it particularly valuable in peptide synthesis and biochemical research .

Biological Activity

Z-beta-Ala-ONp, also known as N-Benzyloxycarbonyl-beta-alanine 4-nitrophenyl ester, is a synthetic compound that plays a significant role in biochemical research due to its unique structural properties and biological activities. This compound is primarily utilized as a substrate for various enzymes, particularly esterases and proteases. Its hydrolysis results in the release of 4-nitrophenol, which can be quantitatively measured, making it an essential tool for studying enzyme kinetics and mechanisms.

- Molecular Formula : C₁₁H₁₃N₃O₄

- Molecular Weight : Approximately 223.2 g/mol

Structural Characteristics

This compound features a benzyloxycarbonyl group attached to the beta-alanine amino acid along with a 4-nitrophenyl ester moiety. This structure contributes to its distinct steric and electronic properties, enhancing its utility in enzyme specificity studies.

Enzymatic Role

This compound serves primarily as a substrate for enzymes such as:

- Esterases : These enzymes catalyze the hydrolysis of esters, leading to the release of 4-nitrophenol.

- Proteases : this compound can also be hydrolyzed by specific proteases, facilitating studies on protein digestion and enzyme activity.

The hydrolysis of this compound can be represented by the following reaction:

This reaction allows researchers to monitor enzyme activity by measuring the absorbance of 4-nitrophenol at 420 nm, providing insights into enzyme kinetics under varying conditions.

Case Studies and Research Findings

- Kinetic Studies : Research has demonstrated that this compound can be used to assess the activity of various esterases under different pH and temperature conditions. These studies reveal how environmental factors influence enzyme efficiency and substrate specificity.

- Therapeutic Applications : Investigations into the derivatives of this compound suggest potential therapeutic applications. For instance, modifications to its structure may yield compounds with specific inhibitory effects on targeted enzymes involved in metabolic pathways.

- Comparative Analysis with Similar Compounds : A comparative study involving this compound and other related compounds (such as Z-Val-ONp) highlighted differences in enzymatic reactivity patterns. This analysis aids in understanding substrate specificity among related compounds.

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | This compound Structure | Substrate for esterases and proteases |

| 4-Nitrophenyl N-(benzyloxycarbonyl)-L-valinate | L-valinate Structure | Used for studying valine-specific enzymes |

| 4-Nitrophenyl N-(benzyloxycarbonyl)-L-serinate | L-serinate Structure | Investigated for serine protease activity |

| 4-Nitrophenyl N-(benzyloxycarbonyl)-L-glycinate | L-glycinate Structure | Explored for glycine-related enzymatic reactions |

Applications in Research

This compound is extensively used in biochemical assays to:

- Investigate enzyme kinetics.

- Study substrate specificity.

- Develop new therapeutic agents targeting specific enzymes.

Future Directions

Ongoing research aims to explore the modifications of this compound to enhance its biological activity and therapeutic potential. The development of novel derivatives could lead to improved inhibitors for enzymes implicated in various diseases.

Properties

Molecular Formula |

C17H16N2O6 |

|---|---|

Molecular Weight |

344.32 g/mol |

IUPAC Name |

2-(phenylmethoxycarbonylamino)ethyl 4-nitrobenzoate |

InChI |

InChI=1S/C17H16N2O6/c20-16(14-6-8-15(9-7-14)19(22)23)24-11-10-18-17(21)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21) |

InChI Key |

FOWQACOHHLSFGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.